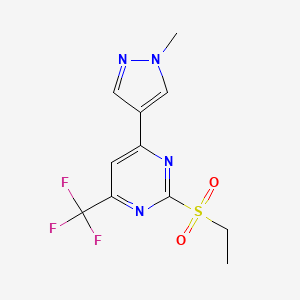

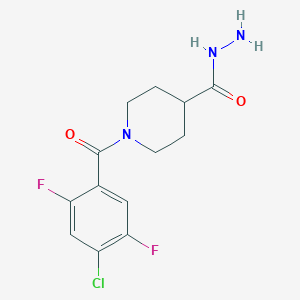

3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds have been synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis

The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds have been developed and utilized as anticancer agents . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Benzofuran carboxamide derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. These compounds, characterized by NMR, IR, Mass, and X-ray crystallographic techniques, show promise in developing new bioactive chemical entities with potential applications in treating infections and inflammation (Lavanya, Sribalan, & Padmini, 2017).

Anti-Inflammatory, Analgesic, and Antipyretic Agents

Benzofuran-2-carboxamide derivatives have been identified with significant in vivo anti-inflammatory, analgesic, and antipyretic activities. These findings underscore the therapeutic potential of benzofuran derivatives in pain and fever management, highlighting their importance in drug development (Xie et al., 2014).

Antimicrobial Screening

Novel series of benzofuran-2-carboxamide derivatives have shown effectiveness against pathogenic bacteria such as S. aureus and E. coli, indicating their potential in antimicrobial therapy and addressing antibiotic resistance challenges (Idrees et al., 2020).

Anti-Inflammatory and Analgesic Properties

The synthesis of novel benzodifuranyl and other derivatives derived from visnaginone and khellinone has demonstrated potent analgesic and anti-inflammatory activities. These compounds, acting as COX inhibitors, present a potential pathway for the development of new anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Metalation Regioslectivity

Research into the metalation regioslectivity of 3,5-dichlorobenzamides has provided insights into the chemical behavior of secondary versus tertiary amides, contributing to the understanding of organic synthesis mechanisms (Khani et al., 2016).

Wirkmechanismus

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of biological targets.

Mode of Action

Benzofuran derivatives have been shown to possess strong biological effects, suggesting that they interact with their targets in a way that modulates cellular functions .

Biochemical Pathways

, benzofuran compounds have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that benzofuran compounds may interact with a variety of biochemical pathways, leading to downstream effects that contribute to their biological activities.

Result of Action

Benzofuran derivatives have been shown to possess strong biological activities, suggesting that they induce significant molecular and cellular changes .

Zukünftige Richtungen

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Biochemische Analyse

Biochemical Properties

Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often complex and can involve multiple binding sites and mechanisms .

Cellular Effects

Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran compounds are known to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzofuran compounds are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran compounds are known to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Benzofuran compounds are known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

3-[(3,5-dichlorobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3/c17-9-5-8(6-10(18)7-9)16(22)20-13-11-3-1-2-4-12(11)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICQKBVWQHTZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B2754984.png)

![N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide](/img/structure/B2754986.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2754991.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2754994.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2754999.png)

![2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2755000.png)

![3-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2755001.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline](/img/structure/B2755004.png)